(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol
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Overview
Description
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol is a chiral organic compound with a unique structure that includes both an ethyl group and a phenyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process may include steps such as hydrogenation or the use of chiral auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diol to produce different alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biological pathways. For example, it may induce higher levels of pigmentation and synthesis of nitric oxide (NO) in certain cell types .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-(+)-2,3-pinanediol: Another chiral diol with similar stereochemistry but different functional groups.
(1S,2S,3R,6R,7R)-Epoxy-himachal-7-ol: A compound with multiple chiral centers and different applications.
Uniqueness
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol is unique due to its specific combination of an ethyl group and a phenyl group on a hexane backbone, along with its distinct stereochemistry. This makes it particularly valuable in asymmetric synthesis and chiral studies.
Properties
CAS No. |
918799-01-6 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol |
InChI |
InChI=1S/C14H22O2/c1-3-8-13(15)12(4-2)14(16)11-9-6-5-7-10-11/h5-7,9-10,12-16H,3-4,8H2,1-2H3/t12-,13+,14+/m0/s1 |
InChI Key |
SJVAIOILGZLMEU-BFHYXJOUSA-N |
Isomeric SMILES |
CCC[C@H]([C@H](CC)[C@@H](C1=CC=CC=C1)O)O |
Canonical SMILES |
CCCC(C(CC)C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
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